Mono(4-nitrophenyl) phosphate 2-ethyl-2-amino-1,3-propanediol salt (1:2)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

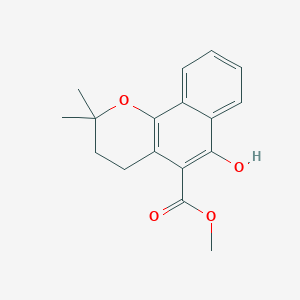

Mono(4-nitrophenyl) phosphate 2-ethyl-2-amino-1,3-propanediol salt (1:2) is a chemical compound used in a variety of laboratory experiments and scientific research applications. It is a salt composed of mono(4-nitrophenyl) phosphate and 2-ethyl-2-amino-1,3-propanediol. The purpose of

Aplicaciones Científicas De Investigación

Solid-Phase Synthesis of Oligonucleotides : o-Nitrophenyl-1,3-propanediol is linked to controlled pore glass beads to create a solid support suitable for the automated synthesis of unmodified and base-sensitive oligonucleotides, enabling efficient cleavage by photolysis (Dell'Aquila, Imbach, & Rayner, 1997).

Selective Phosphorylation : This compound has been used in selective phosphorylation of unprotected nucleosides, demonstrating efficient synthesis of nucleoside 5'-phosphates (Taguchi & Mushika, 1975).

Enzymatic Activity Studies : It serves as a substrate in studies of enzymatic activities of phytases, providing insights into their catalytic potentials and effects of ions on their activities (Tazisong, Senwo, Taylor, & He, 2008).

Interactions with Organyl Halides : Nitrophenyl-containing 1,2-amino alcohols, including this compound, have been studied for their reactivity in acylation reactions with organyl halides, contributing to our understanding of chemical reactivity and synthesis (Tursynova, 2022).

Nucleotide Synthesis and Characterization : The compound has been used in the preparation and characterization of nucleotides and their derivatives, playing a role in the development of biochemical and molecular biology techniques (Smith & Khorana, 1963).

Molecularly Imprinted Polymers : Studies on molecularly imprinted polymers have utilized this compound as a template molecule, exploring its interaction with functional monomers and evaluating the formation mechanism and binding characteristics of the polymers (Zhu, 2007).

Mecanismo De Acción

Target of Action

The primary target of Mono(4-nitrophenyl) phosphate 2-ethyl-2-amino-1,3-propanediol salt (1:2) is alkaline phosphatase systems . Alkaline phosphatase is an enzyme that removes phosphate groups from molecules, a process known as dephosphorylation. This enzyme plays a crucial role in various biochemical pathways, including nucleotide metabolism and protein synthesis.

Mode of Action

Mono(4-nitrophenyl) phosphate 2-ethyl-2-amino-1,3-propanediol salt (1:2) acts as a substrate for alkaline phosphatase . The compound is dephosphorylated by the enzyme, resulting in the release of 4-nitrophenol. This reaction can be monitored spectrophotometrically at 405 nm, as the end product, 4-nitrophenol, is yellow in color .

Result of Action

The action of Mono(4-nitrophenyl) phosphate 2-ethyl-2-amino-1,3-propanediol salt (1:2) results in the production of 4-nitrophenol, a yellow compound that can be detected spectrophotometrically . This provides a useful tool for studying the activity of alkaline phosphatase and the biochemical pathways it influences.

Action Environment

The action of Mono(4-nitrophenyl) phosphate 2-ethyl-2-amino-1,3-propanediol salt (1:2) is influenced by environmental factors such as pH and temperature, which can affect the activity of alkaline phosphatase. Moreover, the compound should be stored at 4°C and protected from light to maintain its stability .

Análisis Bioquímico

Biochemical Properties

Mono(4-nitrophenyl) phosphate 2-ethyl-2-amino-1,3-propanediol salt (1:2) plays a significant role in biochemical reactions as a substrate for alkaline phosphatase. When hydrolyzed by this enzyme, it produces a yellow-colored product, 4-nitrophenol, which can be measured spectrophotometrically at 405 nm. This property makes it an ideal substrate for enzyme-linked immunosorbent assays (ELISA) and other diagnostic tests. The interaction between Mono(4-nitrophenyl) phosphate 2-ethyl-2-amino-1,3-propanediol salt (1:2) and alkaline phosphatase is highly specific, allowing for accurate quantification of enzyme activity .

Cellular Effects

Mono(4-nitrophenyl) phosphate 2-ethyl-2-amino-1,3-propanediol salt (1:2) influences various cellular processes by serving as a substrate for enzymes involved in phosphate metabolism. Its hydrolysis by alkaline phosphatase can affect cell signaling pathways, gene expression, and cellular metabolism. The release of 4-nitrophenol upon hydrolysis can also have downstream effects on cellular functions, including changes in pH and redox state .

Molecular Mechanism

The molecular mechanism of Mono(4-nitrophenyl) phosphate 2-ethyl-2-amino-1,3-propanediol salt (1:2) involves its binding to the active site of alkaline phosphatase. The enzyme catalyzes the hydrolysis of the phosphate ester bond, resulting in the release of 4-nitrophenol and inorganic phosphate. This reaction is facilitated by the presence of metal ions such as magnesium and zinc, which are essential cofactors for enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Mono(4-nitrophenyl) phosphate 2-ethyl-2-amino-1,3-propanediol salt (1:2) can change over time due to factors such as stability and degradation. The compound is generally stable when stored at 4°C and protected from light. Prolonged exposure to light or higher temperatures can lead to degradation, affecting its efficacy in biochemical assays. Long-term studies have shown that the compound maintains its activity over extended periods when stored under optimal conditions .

Dosage Effects in Animal Models

The effects of Mono(4-nitrophenyl) phosphate 2-ethyl-2-amino-1,3-propanediol salt (1:2) in animal models vary with dosage. At lower doses, the compound is well-tolerated and effectively used in enzymatic assays. At higher doses, it can exhibit toxic effects, including alterations in liver and kidney function. Threshold effects have been observed, where the compound’s impact on enzyme activity plateaus beyond a certain concentration .

Metabolic Pathways

Mono(4-nitrophenyl) phosphate 2-ethyl-2-amino-1,3-propanediol salt (1:2) is involved in metabolic pathways related to phosphate metabolism. It interacts with enzymes such as alkaline phosphatase, which catalyzes its hydrolysis. The resulting products, 4-nitrophenol and inorganic phosphate, can further participate in various metabolic processes, including energy production and signal transduction .

Transport and Distribution

Within cells and tissues, Mono(4-nitrophenyl) phosphate 2-ethyl-2-amino-1,3-propanediol salt (1:2) is transported and distributed through passive diffusion and active transport mechanisms. It can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within cells can influence its activity and function in biochemical assays .

Subcellular Localization

Mono(4-nitrophenyl) phosphate 2-ethyl-2-amino-1,3-propanediol salt (1:2) is primarily localized in the cytoplasm, where it interacts with enzymes involved in phosphate metabolism. Its activity can be modulated by targeting signals and post-translational modifications that direct it to specific cellular compartments or organelles. This subcellular localization is crucial for its role in enzymatic assays and other biochemical applications .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for Mono(4-nitrophenyl) phosphate 2-ethyl-2-amino-1,3-propanediol salt (1:2) involves the reaction of 4-nitrophenol with phosphorus oxychloride to form 4-nitrophenyl phosphate. This intermediate is then reacted with 2-ethyl-2-amino-1,3-propanediol to form the final product.", "Starting Materials": [ "4-nitrophenol", "phosphorus oxychloride", "2-ethyl-2-amino-1,3-propanediol" ], "Reaction": [ "Step 1: 4-nitrophenol is reacted with phosphorus oxychloride in the presence of a base such as triethylamine to form 4-nitrophenyl phosphate.", "Step 2: The intermediate 4-nitrophenyl phosphate is then reacted with 2-ethyl-2-amino-1,3-propanediol in the presence of a base such as sodium hydroxide to form Mono(4-nitrophenyl) phosphate 2-ethyl-2-amino-1,3-propanediol salt (1:2).", "Step 3: The product is then purified by recrystallization or other suitable methods." ] } | |

Número CAS |

62796-28-5 |

Fórmula molecular |

C16H32N3O10P |

Peso molecular |

457.41 g/mol |

Nombre IUPAC |

2-amino-2-ethylpropane-1,3-diol;(4-nitrophenyl) dihydrogen phosphate |

InChI |

InChI=1S/C6H6NO6P.2C5H13NO2/c8-7(9)5-1-3-6(4-2-5)13-14(10,11)12;2*1-2-5(6,3-7)4-8/h1-4H,(H2,10,11,12);2*7-8H,2-4,6H2,1H3 |

Clave InChI |

YVXXRFJXBIWXFT-UHFFFAOYSA-N |

SMILES |

CCC(CO)(CO)N.CCC(CO)(CO)N.C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(O)O |

SMILES canónico |

CCC(CO)(CO)N.CCC(CO)(CO)N.C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(O)O |

Otros números CAS |

62796-28-5 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[6,6]-Phenyl-C71-butyric Acid Methyl Ester](/img/structure/B3029281.png)

![8-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B3029286.png)

![8-Methyl-2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B3029287.png)